Bis(dimethylamino)chlorophosphine
Overview
Description
Bis(dimethylamino)chlorophosphine: is a chemical compound with the molecular formula C4H12ClN2P and a molecular weight of 154.58 g/mol . It is a colorless liquid that is sensitive to air and moisture, and it has a pungent odor . This compound is used as a reagent in various chemical reactions, particularly in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dimethylamino)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with dimethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The general reaction is as follows:
PCl3+2(CH3)2NH→(CH3)2N2PCl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reactants and products. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Bis(dimethylamino)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphonates, and phosphine oxides.
Coupling Products: The major products of coupling reactions are biaryl compounds, alkenes, and alkynes.
Scientific Research Applications
Chemistry: Bis(dimethylamino)chlorophosphine is widely used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphine ligands, which are essential in transition metal catalysis .
Biology and Medicine: In biological research, this compound is used in the synthesis of phosphoramidate prodrugs, which are designed to improve the bioavailability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of bis(dimethylamino)chlorophosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, facilitating the formation of new chemical structures. In coupling reactions, it acts as a ligand, coordinating with transition metals to form active catalytic species .
Comparison with Similar Compounds
- Bis(diisopropylamino)chlorophosphine
- Diethylphosphoramidous dichloride
- N,N,N′,N′-Tetramethylphosphorodiamidic chloride
- Tris(dimethylamino)phosphine
Uniqueness: Bis(dimethylamino)chlorophosphine is unique due to its specific reactivity and the ability to form stable complexes with transition metals. Its smaller size compared to bulkier analogs like bis(diisopropylamino)chlorophosphine allows for more efficient catalytic processes in certain reactions .
Properties
IUPAC Name |
N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFLEHNBOUSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187122 | |
Record name | Chlorobis(dimethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3348-44-5 | |
Record name | Chlorobis(dimethylamino)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3348-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorobis(dimethylamino)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorobis(dimethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobis(dimethylamino)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Bis(dimethylamino)chlorophosphine and are there any spectroscopic data available?
A1: this compound, with the molecular formula C4H12ClN2P, has a central phosphorus atom bonded to a chlorine atom and two dimethylamino (N(CH3)2) groups. Its molecular weight is 154.59 g/mol []. While the provided abstracts don't delve into detailed spectroscopic characterization, they do highlight the use of NMR spectroscopy to analyze similar compounds []. Further research is needed to provide comprehensive spectroscopic data for this compound.
Q2: Can you explain the reactions that this compound participates in, based on the provided research?
A2: One study shows that this compound reacts with Schiff bases derived from benzamidrazone or diaminomaleonitrile []. This reaction unexpectedly leads to the formation of 1H, 2H-, or 4H-1,2,4,3λ3-triazaphospholes or 1,3,2λ3-diazaphospholes, proceeding through triaza- or diaza-phosphorine intermediates []. The research highlights the compound's role as a precursor in the synthesis of these heterocyclic phosphorus-containing compounds.
Q3: Has the enthalpy of formation for this compound been determined?
A3: Yes, the standard molar enthalpy of formation for this compound (liquid) at 298.15 K has been determined to be −(220.1 ± 2.3) kJ·mol−1 using reaction calorimetry []. Furthermore, the enthalpy of vaporization has been derived from vapor pressure measurements, leading to a ΔfHm°(g) value of −(174.2 ± 2.6) kJ·mol−1 []. This thermochemical data provides valuable insights into the compound's energy and stability.
Q4: What are the potential applications of this compound based on its reactivity?
A4: While the provided research doesn't directly focus on applications, the reactions of this compound suggest potential utility in synthetic chemistry. Its involvement in forming triazaphospholes and diazaphospholes [] indicates it could be valuable for creating novel heterocyclic compounds. These heterocycles find diverse applications in fields like pharmaceuticals, materials science, and catalysis, highlighting the potential of this compound as a synthetic building block.
Q5: Are there any studies on the stability and compatibility of this compound with other materials?
A5: The provided abstracts don't delve into specific material compatibility or stability studies for this compound. Given its reactivity with specific Schiff bases [], further research is crucial to understanding its stability under various conditions and compatibility with different solvents, reagents, and materials. This information is crucial for safe handling and potential applications in chemical synthesis.
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